

# An In-depth Technical Guide to the Photophysical Properties of Reactive Green 19

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Reactive Green 19

Cat. No.: B12281969

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## Introduction

**Reactive Green 19** (C.I. 205075) is a dichlorotriazinyl azo dye characterized by its green to blue-green hue.<sup>[1]</sup> Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure and reactive groups facilitate the formation of covalent bonds with substrates, ensuring high fastness.<sup>[1][2]</sup> While its primary application lies in coloration, understanding its photophysical properties is crucial for exploring potential applications in biomedical research and diagnostics, where fluorescent probes are indispensable. This guide provides a comprehensive overview of the known photophysical characteristics of **Reactive Green 19**, details relevant experimental methodologies, and explores its behavior in various contexts.

## Core Photophysical Properties

Quantitative data on the photophysical properties of **Reactive Green 19** is not extensively documented in publicly available literature. However, based on studies of its degradation and the properties of similar azo dyes, some key characteristics can be inferred and are summarized below.

Property	Value	Notes
Chemical Formula	C <sub>40</sub> H <sub>23</sub> Cl <sub>2</sub> N <sub>15</sub> Na <sub>6</sub> O <sub>19</sub> S <sub>6</sub>	[1]
Molecular Weight	1418.94 g/mol	[1]
CAS Registry Number	61931-49-5	[1]
Appearance	Green to blue-green powder	[1]
Solubility in Water (20°C)	120 g/L	[1]
Maximum Absorption (λ <sub>max</sub> )	~640 nm	Inferred from photocatalytic degradation studies where the disappearance of the dye was monitored at this wavelength. This peak corresponds to the chromophore responsible for its green color.
Emission Maximum (λ <sub>em</sub> )	Not explicitly reported	As an azo dye, significant fluorescence is not a primary characteristic. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. [3]
Fluorescence Quantum Yield (Φ <sub>F</sub> )	Not explicitly reported	Expected to be low, a common trait for many azo dyes.[2]
Fluorescence Lifetime (τ)	Not explicitly reported	Likely to be in the picosecond to low nanosecond range, typical for molecules with low fluorescence quantum yields.

## Experimental Protocols

The characterization of the photophysical properties of a dye like **Reactive Green 19** involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key

experiments.

## UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption spectrum and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of a dye.

Objective: To determine the absorption spectrum of **Reactive Green 19** in an aqueous solution.

Materials:

- **Reactive Green 19**
- Distilled or deionized water
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Reactive Green 19** of a known concentration (e.g., 1 mg/mL) in distilled water.
- **Serial Dilutions:** From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.
- **Blank Measurement:** Fill a quartz cuvette with distilled water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.
- **Sample Measurement:** Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the spectrophotometer.
- **Spectral Acquisition:** Scan the sample across a relevant wavelength range (e.g., 300-800 nm) to obtain the absorption spectrum.

- **Data Analysis:** Identify the wavelength at which the highest absorbance is recorded. This is the  $\lambda_{\text{max}}$ .

## Fluorescence Spectroscopy

This method is used to measure the emission spectrum, emission maximum ( $\lambda_{\text{em}}$ ), fluorescence quantum yield, and fluorescence lifetime.

**Objective:** To determine the fluorescence emission spectrum of **Reactive Green 19**.

**Materials:**

- **Reactive Green 19** solution (prepared as for UV-Vis)
- Spectrofluorometer
- Quartz fluorescence cuvettes

**Procedure:**

- **Instrument Setup:** Set the excitation wavelength of the spectrofluorometer to the  $\lambda_{\text{max}}$  determined from the absorption spectrum (~640 nm).
- **Blank Measurement:** Record the emission spectrum of the solvent (distilled water) to identify any background fluorescence or Raman scattering peaks.
- **Sample Measurement:** Place the cuvette with the **Reactive Green 19** solution in the spectrofluorometer.
- **Spectral Acquisition:** Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 650-850 nm).
- **Data Analysis:** After subtracting the blank spectrum, the wavelength corresponding to the peak of the emission spectrum is the  $\lambda_{\text{em}}$ .

**Objective:** To determine the fluorescence quantum yield of **Reactive Green 19** relative to a standard.

## Materials:

- **Reactive Green 19** solution
- A fluorescent standard with a known quantum yield in the same spectral region (e.g., a well-characterized dye)
- UV-Vis Spectrophotometer
- Spectrofluorometer

## Procedure:

- **Standard and Sample Preparation:** Prepare dilute solutions of both the standard and **Reactive Green 19** with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.
- **Fluorescence Measurement:** Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
- **Data Integration:** Integrate the area under the emission spectra for both the standard ( $F_{std}$ ) and the sample ( $F_{sample}$ ).
- **Calculation:** The quantum yield of the sample ( $\Phi_{F,sample}$ ) is calculated using the following equation:

$$\Phi_{F,sample} = \Phi_{F,std} * (F_{sample} / F_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$$

## Where:

- $\Phi_{F,std}$  is the quantum yield of the standard.
- $A$  is the absorbance at the excitation wavelength.

- $n$  is the refractive index of the solvent.

Objective: To determine the fluorescence lifetime of **Reactive Green 19**.

Materials:

- **Reactive Green 19** solution
- Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

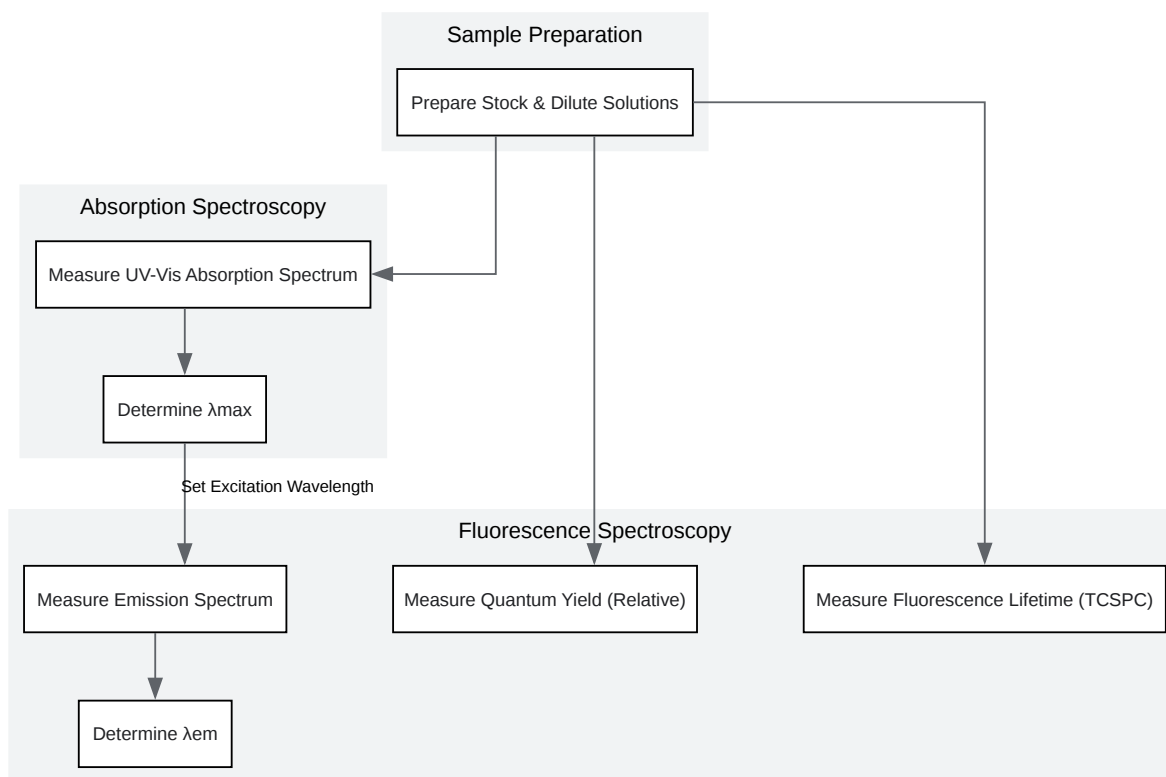
Procedure (using TCSPC):

- Instrument Setup: Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.
- Data Acquisition: Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon over many cycles.
- Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime ( $\tau$ ). For complex decays, a multi-exponential fit may be necessary.

## Experimental Workflows and Logical Relationships

As **Reactive Green 19** is primarily a textile dye, its involvement in specific biological signaling pathways is not documented. However, the general workflow for characterizing its photophysical properties can be visualized.

Workflow for Photophysical Characterization of Reactive Green 19

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Workflow for Photophysical Characterization

## Discussion and Future Directions

The available data on the photophysical properties of **Reactive Green 19** is sparse, primarily focusing on its application as a textile dye and its degradation. The estimated absorption maximum around 640 nm places it in the red region of the visible spectrum. As is common with many azo dyes, it is expected to have a low fluorescence quantum yield and a short fluorescence lifetime, which would limit its utility as a fluorescent probe in its native form.

For researchers in drug development and life sciences, the key takeaway is that while **Reactive Green 19** is an effective colorant, it is unlikely to be a suitable fluorescent label without significant chemical modification. Future research could focus on:

- **Systematic Photophysical Characterization:** A thorough experimental determination of the absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents would provide a valuable baseline.
- **Structural Modification:** Investigating chemical modifications to the dye structure that could enhance its fluorescence properties, such as rigidizing the molecular framework or introducing fluorescent moieties, could lead to the development of novel probes.
- **Energy Transfer Studies:** Exploring the potential of **Reactive Green 19** as a quencher in Förster Resonance Energy Transfer (FRET) pairs, given its strong absorption in the red region of the spectrum.

In conclusion, while **Reactive Green 19**'s primary role is in the textile industry, a deeper understanding of its photophysical properties could unlock new avenues for its application in scientific research. The experimental protocols outlined in this guide provide a framework for such investigations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Properties of Reactive Green 19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12281969#what-are-the-photophysical-properties-of-reactive-green-19]

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